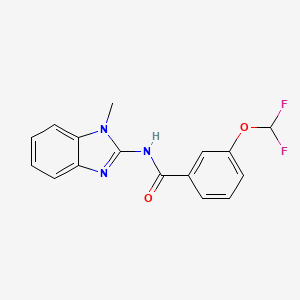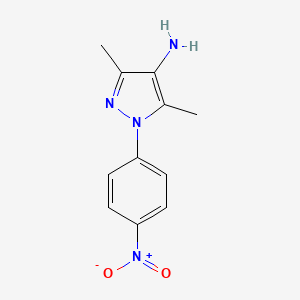![molecular formula C22H15ClF3N5OS B10952686 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952686.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, thienyl, and pyrazolo[1,5-a]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenating agents, coupling reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole and thienyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrazolo[1,5-a]pyrimidine group can modulate enzyme activity. These interactions can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Thienyl Derivatives: Compounds such as thiophene and thienylacetic acid.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds like pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.
Properties
Molecular Formula |
C22H15ClF3N5OS |
|---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H15ClF3N5OS/c23-13-3-4-15-14(8-13)12(11-28-15)5-6-27-21(32)17-10-20-29-16(18-2-1-7-33-18)9-19(22(24,25)26)31(20)30-17/h1-4,7-11,28H,5-6H2,(H,27,32) |
InChI Key |
IWAHATQVIGBVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10952611.png)
![1-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-4-nitro-1H-pyrazol-3-YL methyl ether](/img/structure/B10952618.png)
![11,13-dimethyl-4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952630.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10952636.png)
![5-(furan-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952654.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10952668.png)
![6-cyclopropyl-N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952670.png)

![(5E)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952676.png)
![2-{4-[5-(4-chloro-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B10952681.png)
![(8E)-8-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10952683.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10952690.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10952694.png)

